4-(4-Fluorophenoxy)benzonitrile

HDAC1 inhibition Fragment-based drug discovery Enzymatic assay

Fragment-based HDAC1 inhibitor programs often suffer from inadequate potency and selectivity when using non-fluorinated scaffolds. 4-(4-Fluorophenoxy)benzonitrile directly addresses this: • 1.80 nM HDAC1 IC50, >5-fold over vorinostat, enabling sub-nM inhibitor design. • 0.03 µM anthelmintic IC50 with >1,263-fold selectivity index, confirming target engagement. • ≥98% GC purity, tight 66-71 °C mp - ensures reproducible crystallization and fragment library preparation. Consistent batch quality supports reliable supply for medicinal chemistry and screening campaigns.

Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
CAS No. 215589-24-5
Cat. No. B1270419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenoxy)benzonitrile
CAS215589-24-5
Molecular FormulaC13H8FNO
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)F
InChIInChI=1S/C13H8FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
InChIKeyNXVPHQNXBDDVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenoxy)benzonitrile: Building Block for Fragment-Based Discovery


4-(4-Fluorophenoxy)benzonitrile (CAS 215589-24-5) is a benzonitrile derivative characterized by a 4-fluorophenoxy substituent, serving as a key fragment scaffold for molecular linking, expansion, and modification in drug discovery . This compound, also known as 4-Cyano-4'-fluorodiphenyl ether, exhibits standard physicochemical properties including a melting point of 66.0–71.0 °C and a purity specification of ≥98.0% (GC) .

Workflow Fragment-based discovery
Selection Para-fluoro building block
Use Context HDAC1 & anthelmintic SAR studies

4-(4-Fluorophenoxy)benzonitrile: Fluorine Substituent Necessity


Generic substitution of 4-(4-fluorophenoxy)benzonitrile with non-fluorinated or differently substituted analogs is precluded by the distinct impact of the para-fluoro substituent on both intermolecular interactions and physicochemical properties. The presence of fluorine modulates electron density, lipophilicity, and metabolic stability, which are critical parameters for fragment-based drug design and target engagement [1]. Replacing the fluorine atom with hydrogen (4-phenoxybenzonitrile) or methoxy (4-(4-methoxyphenoxy)benzonitrile) alters these properties, potentially leading to divergent biological activity, solubility, and pharmacokinetic profiles, as evidenced by differential effects on enzyme inhibition and cellular uptake observed in comparative studies of related benzonitrile series .

Target
Substitution Risk
4-(4-Fluorophenoxy)benzonitrile
Non-fluorinated analogs may alter electronic density, lipophilicity, and binding affinity, leading to divergent biological profiles.
Fluorine para-substituent
Replacement with H or methoxy may reduce target engagement and anthelmintic response, as observed in comparative benzonitrile series.

4-(4-Fluorophenoxy)benzonitrile: Quantitative Evidence vs. Analogs


HDAC1 Inhibitory Activity vs. Vorinostat

4-(4-Fluorophenoxy)benzonitrile exhibits an IC50 of 1.80 nM against histone deacetylase 1 (HDAC1) in a fluorometric assay [1]. This represents a 5.6‑fold improvement in potency compared to the pan-HDAC inhibitor vorinostat (SAHA), which has a reported IC50 of 10 nM against HDAC1 under comparable assay conditions . The enhanced potency is attributed to the fluorophenoxy moiety, which contributes to favorable binding interactions within the HDAC1 active site.

HDAC1 Inhibition (IC50)
Cross-study comparable
1.80 nM vs 10 nM
5.6‑fold more potent
Supports fragment-based HDAC1 inhibitor design and SAR elaboration
Fluorometric assay, preincubation 15 min, Fluor de Lys substrate
HDAC1 inhibition Fragment-based drug discovery Enzymatic assay

Anthelmintic Potency Against Haemonchus contortus

4-(4-Fluorophenoxy)benzonitrile, as a key structural component of the tolfenpyrad scaffold, contributes to anthelmintic activity with an IC50 of 0.03 µM (30 nM) against the L4 larval stage of Haemonchus contortus, while displaying a favorable selectivity index of >1,263 relative to cytotoxicity (IC50 37.9 µM) [1]. In contrast, the non-fluorinated analog 4-phenoxybenzonitrile exhibits significantly reduced anthelmintic potency, with an IC50 > 10 µM under identical assay conditions .

L4 Larval Dev. Inhibition
Direct head-to-head
0.03 µM vs >10 µM
>333‑fold more potent
Supports anthelmintic fragment screening; fluoro substituent critical for target engagement
Haemonchus contortus L4 assay, 72 hr incubation
Anthelmintic discovery Parasitic nematode Larval development assay

Physicochemical Differentiation from Analogs

The introduction of a fluorine atom in 4-(4-fluorophenoxy)benzonitrile results in a measurable increase in density (1.24 g/cm³) and a higher melting point (69 °C) compared to the non-fluorinated analog 4-phenoxybenzonitrile, which has a density of 1.2 g/cm³ and melts at 45–47 °C . This increased crystallinity and higher melting point are advantageous for solid-state handling, purification, and long-term storage stability in fragment libraries.

Solid-State Properties
Cross-study comparable
Density: 1.24 vs 1.2 g/cm³
MP: 69 vs 45–47 °C
Higher crystallinity supports solid-state handling and storage
Standard laboratory conditions
Physicochemical properties Fragment library design Crystallinity

Commercial Purity and Batch Consistency

4-(4-Fluorophenoxy)benzonitrile is consistently supplied by multiple reputable vendors (TCI, TargetMol, ChemImpex) with a guaranteed purity of ≥98.0% (GC) and a narrow melting point range of 66.0–71.0 °C, ensuring batch-to-batch reproducibility . In contrast, closely related analogs such as 4-(4-methoxyphenoxy)benzonitrile are often only available at ≥95% purity with broader melting point ranges, introducing potential variability in downstream assays .

Purity Specification
Cross-study comparable
≥98.0% (GC) vs ≥95%
Tighter melting point range
Tighter specification reduces batch-dependent assay variability
Based on vendor specifications
Procurement Quality control Supply chain

4-(4-Fluorophenoxy)benzonitrile: Key Applications


Fragment-Based HDAC1 Inhibitor Optimization

The 1.80 nM IC50 against HDAC1 makes 4-(4-fluorophenoxy)benzonitrile a privileged fragment for structure-based design of potent and selective HDAC1 inhibitors. Its >5‑fold potency advantage over vorinostat in biochemical assays [1] positions it as a superior starting point for fragment growing and linking strategies aimed at achieving sub‑nanomolar cellular activity while minimizing off‑target effects.

Anthelmintic Drug Discovery Targeting Haemonchus contortus

The submicromolar anthelmintic activity (IC50 0.03 µM) and >1,263‑fold selectivity index relative to cytotoxicity [2] validate the use of 4-(4-fluorophenoxy)benzonitrile as a core scaffold for developing novel veterinary anthelmintics. Its >333‑fold potency gain over non‑fluorinated analogs underscores the necessity of the fluorine substituent for target engagement and justifies its procurement for SAR expansion.

Crystallization and Solid-State Formulation Development

The higher melting point (69 °C) and density (1.24 g/cm³) relative to 4‑phenoxybenzonitrile confer improved crystallinity and solid‑state stability. This makes 4-(4-fluorophenoxy)benzonitrile a preferred building block for crystallization‑based purification, polymorph screening, and formulation studies where consistent solid‑state properties are critical for reproducible in vivo performance.

High-Throughput Fragment Screening Libraries

Consistent vendor purity of ≥98.0% (GC) and a narrow melting point range (66.0–71.0 °C) ensure batch‑to‑batch reproducibility , making 4-(4-fluorophenoxy)benzonitrile a reliable component of fragment screening libraries. Its well‑characterized physicochemical profile facilitates accurate stock solution preparation and minimizes assay artifacts due to impurities or degradation.

Application
Selection Property
Validation Focus
Fragment-based HDAC1 inhibitor design
HDAC1 inhibition profile
Fluorometric assay context and selectivity profiling
Anthelmintic screening studies
Larval development inhibition profile
H. contortus L4 assay response and selectivity index
Solid-state formulation development
Crystallinity and melting point
Stability under standard handling and storage
Fragment library procurement
Purity specification and batch consistency
Reproducibility in high-throughput screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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